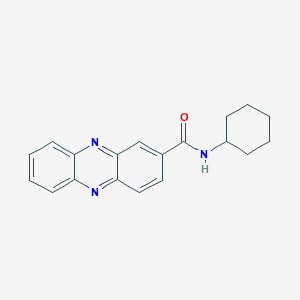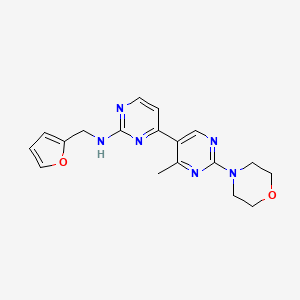
N-cyclohexyl-2-phenazinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-2-phenazinecarboxamide is a chemical compound that has been of interest to researchers due to its potential applications in the field of medicine. This compound is synthesized through a multi-step process and has been found to exhibit various biochemical and physiological effects.
Scientific Research Applications
N-cyclohexyl-2-phenazinecarboxamide has been found to exhibit various scientific research applications. It has been studied for its potential as an anti-tumor agent due to its ability to induce cell death in cancer cells. Additionally, it has been found to exhibit anti-inflammatory properties and has been studied for its potential as an anti-inflammatory agent. Furthermore, it has been found to exhibit antibacterial properties and has been studied for its potential as an antibacterial agent.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-phenazinecarboxamide is not fully understood. However, it has been found to induce cell death in cancer cells by activating the caspase-3 pathway. It has also been found to inhibit the expression of inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha.
Biochemical and Physiological Effects:
N-cyclohexyl-2-phenazinecarboxamide has been found to exhibit various biochemical and physiological effects. It has been found to induce cell death in cancer cells, inhibit the expression of inflammatory cytokines, and exhibit antibacterial properties. Additionally, it has been found to exhibit low toxicity levels in vitro, indicating its potential as a safe and effective therapeutic agent.
Advantages and Limitations for Lab Experiments
The advantages of using N-cyclohexyl-2-phenazinecarboxamide in lab experiments include its potential as an anti-tumor, anti-inflammatory, and antibacterial agent. Additionally, it exhibits low toxicity levels in vitro, indicating its potential as a safe and effective therapeutic agent. However, the limitations of using N-cyclohexyl-2-phenazinecarboxamide in lab experiments include the need for further research to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for the study of N-cyclohexyl-2-phenazinecarboxamide. One potential direction is to further study its anti-tumor properties and potential use as a cancer therapeutic. Additionally, further research is needed to fully understand its mechanism of action and potential side effects. Furthermore, it could be studied for its potential as an anti-inflammatory and antibacterial agent. Overall, N-cyclohexyl-2-phenazinecarboxamide has shown promising potential in various scientific research applications and warrants further study.
Synthesis Methods
The synthesis of N-cyclohexyl-2-phenazinecarboxamide involves a multi-step process that includes the reaction of cyclohexylamine with 2-nitrobenzoic acid to form 2-nitrobenzamide. This intermediate compound is then reduced using palladium on carbon to form N-cyclohexyl-2-aminobenzamide. The final step involves the reaction of N-cyclohexyl-2-aminobenzamide with 1,2-dibromo-1,2-diphenylethane to form N-cyclohexyl-2-phenazinecarboxamide.
properties
IUPAC Name |
N-cyclohexylphenazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O/c23-19(20-14-6-2-1-3-7-14)13-10-11-17-18(12-13)22-16-9-5-4-8-15(16)21-17/h4-5,8-12,14H,1-3,6-7H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGYXYUVGNIXMJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC3=NC4=CC=CC=C4N=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexylphenazine-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-bromo-4-[2-(4-methoxyphenoxy)ethoxy]-2,5-dimethylbenzene](/img/structure/B5120959.png)
![5-methyl-1-phenyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine dihydrochloride](/img/structure/B5120961.png)
![3-phenyl-5-[2-(trifluoromethyl)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B5120967.png)
![{[methyl(methylsulfonyl)amino]methyl}(1-piperidinylmethyl)phosphinic acid](/img/structure/B5120983.png)
![N-[4-methyl-5-(1-piperidinylmethyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5120989.png)
![3-bromo-N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B5121001.png)
![(2R*,6S*)-4-[(1-{2-[4-(2-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-1H-tetrazol-5-yl)methyl]-2,6-dimethylmorpholine](/img/structure/B5121009.png)
![3-{1-[(4-methyl-1,2,5-oxadiazol-3-yl)carbonyl]-4-piperidinyl}-N-phenylpropanamide](/img/structure/B5121020.png)

![7,9-bis(4-methoxyphenyl)-8-azabicyclo[4.3.1]decan-10-one](/img/structure/B5121033.png)
![1-[3-fluoro-4-(2-methyl-1-piperidinyl)phenyl]ethanone](/img/structure/B5121034.png)


![{2-[2-(4-chlorophenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]ethyl}diethylamine dihydrochloride](/img/structure/B5121055.png)